Navigating the Landscape of Carbonic Anhydrase I Inhibition: A Technical Guide to hCA I-IN-1
Navigating the Landscape of Carbonic Anhydrase I Inhibition: A Technical Guide to hCA I-IN-1
An In-depth Examination of Two Structurally Distinct Inhibitors
In the field of drug discovery and development, precision in identifying and characterizing molecular targets is paramount. The designation "hCA I-IN-1" has been associated with at least two distinct chemical entities, each with its own unique profile as an inhibitor of human carbonic anhydrase I (hCA I). This guide provides a comprehensive technical overview of both compounds, offering clarity for researchers, scientists, and drug development professionals. Acknowledging the potential for ambiguity, this document will address each molecule separately, detailing their chemical structures, molecular weights, and known inhibitory activities.
Compound 1: The Indole-1,2,3-triazole Chalcone Hybrid (CAS 2417232-26-7)
This iteration of hCA I-IN-1 is a complex heterocyclic molecule demonstrating significant and selective inhibitory activity against human carbonic anhydrase I.
Chemical Structure and Molecular Properties
The chemical identity of this compound is rooted in its intricate arrangement of indole, triazole, and chalcone moieties, culminating in a sulfonamide functional group, a well-established pharmacophore for carbonic anhydrase inhibition.
Table 1: Physicochemical Properties of hCA I-IN-1 (CAS 2417232-26-7)
| Property | Value |
| Molecular Formula | C27H23N5O4S |
| Molecular Weight | 513.57 g/mol |
| CAS Number | 2417232-26-7 |
| SMILES String | COC1=CC=CC(C(/C=C/C2=CN(C3=CC=CC=C23)CC4=CN(N=N4)C5=CC=C(C=C5)S(N)(=O)=O)=O)=C1[1] |
Below is a two-dimensional representation of the chemical structure of hCA I-IN-1 (CAS 2417232-26-7).
Caption: 2D structure of hCA I-IN-1 (CAS 2417232-26-7).
Biological Activity and Selectivity
This compound has been identified as a potent inhibitor of several human carbonic anhydrase isoforms. Its inhibitory profile is characterized by a high affinity for hCA I, with varying degrees of activity against other isoforms.
Table 2: Inhibitory Activity of hCA I-IN-1 (CAS 2417232-26-7) against various hCA isoforms.
| Target | Kᵢ (nM) |
| hCA I | 38.3 |
| hCA II | 716.4 |
| hCA IX | 940.1 |
| hCA XII | 192.8 |
The data presented in Table 2 underscores the selectivity of this inhibitor for hCA I over other tested isoforms. This selectivity is a critical attribute in the design of targeted therapeutics, as it can minimize off-target effects and enhance the desired pharmacological response.
The mechanism of inhibition is presumed to involve the coordination of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme, a canonical mechanism for this class of inhibitors. The extended structure of the molecule likely engages in additional interactions with amino acid residues lining the active site cleft, contributing to its potency and selectivity.
Caption: Proposed inhibitory mechanism of hCA I-IN-1.
Compound 2: The Dual Acetylcholinesterase and Carbonic Anhydrase Inhibitor (AChE/hCA I-IN-1; CAS 155140-19-5)
The second molecule also referred to as hCA I-IN-1 is a dual-target inhibitor, exhibiting activity against both acetylcholinesterase (AChE) and carbonic anhydrases. This polypharmacological profile presents a different therapeutic potential, particularly for complex multifactorial diseases.
Chemical Structure and Molecular Properties
This compound is a Schiff base derivative containing a sulfonamide group. Its structure is notably different from the first compound, highlighting the importance of CAS numbers in distinguishing between chemical entities with similar names.
Table 3: Physicochemical Properties of AChE/hCA I-IN-1 (CAS 155140-19-5)
| Property | Value |
| Molecular Formula | C13H9BrNNaO4S |
| Molecular Weight | 378.17 g/mol |
| CAS Number | 155140-19-5 |
| SMILES String | O=S(C1=CC=C(/N=C/C2=CC(Br)=CC=C2O)C=C1)(O[Na])=O[1] |
Below is a two-dimensional representation of the chemical structure of AChE/hCA I-IN-1 (CAS 155140-19-5).
Caption: 2D structure of AChE/hCA I-IN-1 (CAS 155140-19-5).
Biological Activity: A Dual-Inhibition Profile
This compound has been characterized as an inhibitor of both acetylcholinesterase and human carbonic anhydrases I and II. The ability to modulate multiple targets can be advantageous in treating complex diseases where several pathways are dysregulated.
Table 4: Inhibitory Activity of AChE/hCA I-IN-1 (CAS 155140-19-5).
| Target | IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | 302 |
| hCA I | 265 |
| hCA II | 283 |
The IC₅₀ values indicate that this compound is a moderately potent inhibitor of all three enzymes. The dual inhibitory action against both AChE and CAs suggests potential applications in neurological disorders where both cholinergic neurotransmission and pH regulation are implicated.
Caption: Dual inhibitory action of AChE/hCA I-IN-1.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of these compounds are typically found in the primary scientific literature. For researchers intending to work with these inhibitors, the following general methodologies are recommended:
Synthesis of hCA I-IN-1 Analogs
The synthesis of sulfonamide-based inhibitors often involves a multi-step process. For the indole-1,2,3-triazole chalcone hybrid (CAS 2417232-26-7), a convergent synthesis strategy would likely be employed, involving the separate synthesis of the key indole, triazole, and chalcone fragments, followed by their strategic coupling. The final step would typically be the introduction or unmasking of the sulfonamide group.
For the Schiff base derivative (CAS 155140-19-5), the synthesis is generally more straightforward, often involving the condensation of an appropriate aldehyde or ketone with a primary amine bearing the sulfonamide moiety.
General Workflow for Inhibitor Synthesis and Characterization:
-
Retrosynthetic Analysis: Deconstruction of the target molecule to identify key starting materials and synthetic intermediates.
-
Stepwise Synthesis: Execution of the planned synthetic route with purification of intermediates at each step. Common purification techniques include column chromatography, recrystallization, and distillation.
-
Structural Verification: Confirmation of the chemical structure of the final product and all intermediates using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Assessment: Determination of the purity of the final compound using High-Performance Liquid Chromatography (HPLC) or other suitable methods.
In Vitro Enzyme Inhibition Assays
The inhibitory potency of the compounds against carbonic anhydrase isoforms is typically determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton, which is monitored by a change in pH using a suitable indicator.
Step-by-Step Protocol for hCA Inhibition Assay:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant human carbonic anhydrase isoforms and the inhibitor in an appropriate buffer (e.g., Tris-SO₄).
-
Assay Mixture Preparation: In a stopped-flow instrument, rapidly mix a solution of the enzyme (with or without the inhibitor) with a CO₂-saturated solution. The reaction buffer should contain a pH indicator (e.g., phenol red).
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the reaction proceeds. The initial rate of the reaction is determined from the linear portion of the progress curve.
-
IC₅₀/Kᵢ Determination: Perform the assay at various inhibitor concentrations. Plot the initial reaction rates against the inhibitor concentration and fit the data to an appropriate dose-response equation to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.
For the dual inhibitor (CAS 155140-19-5), the inhibitory activity against acetylcholinesterase is typically measured using the Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Conclusion
The designation "hCA I-IN-1" refers to at least two distinct chemical compounds with different structures and biological activities. The indole-1,2,3-triazole chalcone hybrid (CAS 2417232-26-7) is a selective and potent inhibitor of hCA I, making it a valuable tool for studying the specific roles of this isoform. In contrast, the Schiff base derivative (AChE/hCA I-IN-1; CAS 155140-19-5) is a dual inhibitor of both acetylcholinesterase and carbonic anhydrases, offering a different therapeutic paradigm.
For researchers in the field, it is imperative to use the Chemical Abstracts Service (CAS) registry number to unambiguously identify the specific molecule of interest. This guide has provided a detailed technical overview of both compounds, which should aid in the design and interpretation of future research endeavors in the pursuit of novel therapeutics targeting carbonic anhydrases and related enzymes.
